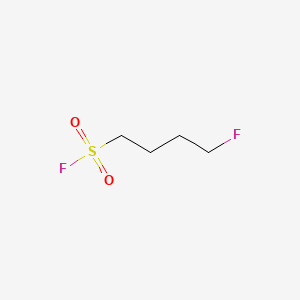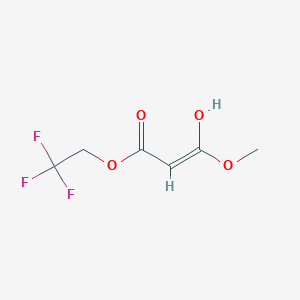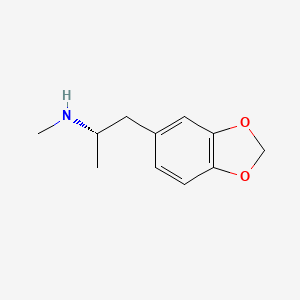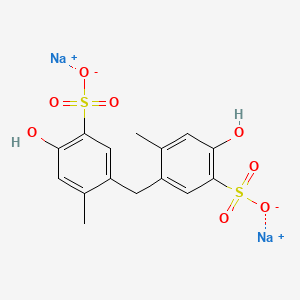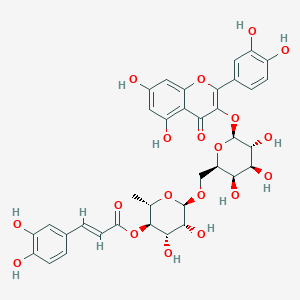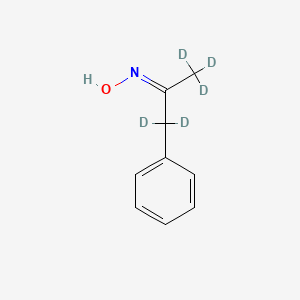![molecular formula C8H11FN2O3 B15288766 1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazol-5(4H)-one,4-[(3E)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazol-5(4H)-one derivatives typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the use of carbonyldiimidazole (CDI) as an activating agent. The reaction proceeds through the formation of an O-acyl amidoxime intermediate, which then undergoes cyclization to form the oxadiazole ring . Another approach involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazol-5(4H)-one derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Oxadiazol-5(4H)-one derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or sulfone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
1,2,4-Oxadiazol-5(4H)-one derivatives have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2,4-oxadiazol-5(4H)-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. The presence of functional groups, such as the fluoro and hydroxy substituents, can enhance their binding affinity and specificity. Additionally, these compounds may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
1,2,4-Oxadiazol-5(4H)-one derivatives can be compared with other similar compounds, such as:
1,3,4-Oxadiazoles: These compounds have a similar ring structure but differ in the position of the nitrogen atoms.
1,2,5-Oxadiazoles: Another class of oxadiazoles with different nitrogen atom positions, leading to unique reactivity and biological activities.
The uniqueness of 1,2,4-oxadiazol-5(4H)-one derivatives lies in their specific substitution patterns and the presence of functional groups that confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11FN2O3 |
|---|---|
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
4-[(E)-4-fluoro-5-hydroxypent-3-enyl]-3-methyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C8H11FN2O3/c1-6-10-14-8(13)11(6)4-2-3-7(9)5-12/h3,12H,2,4-5H2,1H3/b7-3+ |
Clave InChI |
RUTBXYMIQQWSDJ-XVNBXDOJSA-N |
SMILES isomérico |
CC1=NOC(=O)N1CC/C=C(\CO)/F |
SMILES canónico |
CC1=NOC(=O)N1CCC=C(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


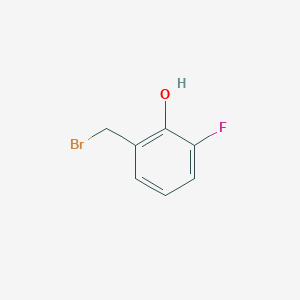

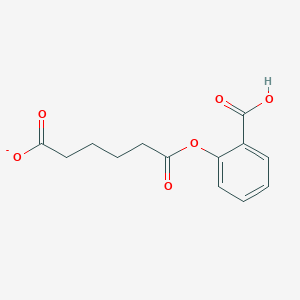
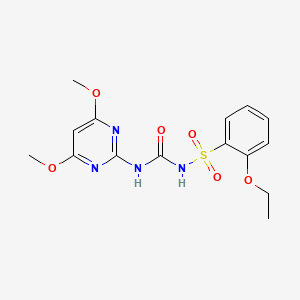
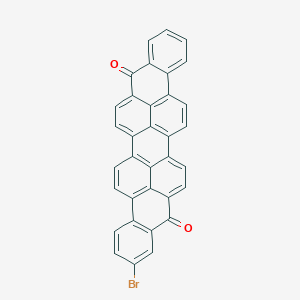
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
